5-(3,4-dimethylphenyl)-N-(pyridin-4-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
5-(3,4-dimethylphenyl)-N-(pyridin-4-yl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethylphenyl)-N-(pyridin-4-yl)-1,2-oxazole-3-carboxamide typically involves the reaction of 3,4-dimethylphenyl isocyanate with 4-pyridylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-dimethylphenyl)-N-(pyridin-4-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinyl or oxazole moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxazole N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted oxazole or pyridine derivatives.
Scientific Research Applications
5-(3,4-dimethylphenyl)-N-(pyridin-4-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethylphenyl)-N-(pyridin-4-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-dimethylphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
- 1,3,5-tris(4-pyridyl)benzene
Uniqueness
5-(3,4-dimethylphenyl)-N-(pyridin-4-yl)-1,2-oxazole-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the oxazole and pyridine moieties allows for versatile reactivity and potential interactions with various biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H15N3O2 |
---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
5-(3,4-dimethylphenyl)-N-pyridin-4-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H15N3O2/c1-11-3-4-13(9-12(11)2)16-10-15(20-22-16)17(21)19-14-5-7-18-8-6-14/h3-10H,1-2H3,(H,18,19,21) |
InChI Key |
BEDWCDQYYISYIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=NC=C3)C |
Origin of Product |
United States |
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